FTO Selectivity over ALKBH5
Fto-IN-3 exhibits a moderate but quantifiable degree of selectivity for FTO over the related AlkB family member ALKBH5. In head-to-head enzymatic assays using recombinant proteins, Fto-IN-3 inhibits FTO demethylase activity with an IC50 of 3.4 µM, while its activity against ALKBH5 is 11.6-fold weaker, with an IC50 of 39.4 µM . This selectivity ratio is crucial for experiments where distinguishing between FTO and ALKBH5 functions is required, as many early-generation FTO inhibitors exhibit poor subfamily selectivity [1].
| Evidence Dimension | Selectivity Ratio (ALKBH5 IC50 / FTO IC50) |
|---|---|
| Target Compound Data | FTO IC50 = 3.4 µM; ALKBH5 IC50 = 39.4 µM |
| Comparator Or Baseline | FTO-04 (as a class-level example, a compound from the same development series) exhibits a 13-fold selectivity (FTO IC50 = 3.39 µM; ALKBH5 IC50 = 39.4 µM) |
| Quantified Difference | Fto-IN-3's selectivity ratio is 11.6-fold, compared to 13-fold for the structurally related FTO-04. |
| Conditions | In vitro enzymatic assay using recombinant FTO and ALKBH5 proteins. |
Why This Matters
This data provides a quantitative selectivity benchmark, enabling researchers to choose Fto-IN-3 over a less-selective FTO inhibitor when ALKBH5-mediated off-target effects are a concern.
- [1] Puddu M, et al. Structure-based Discovery of a Non-competitive FTO Inhibitor Bound to a Cryptic Site at the Domain Interface. J Mol Biol. 2025 Dec 5:168475. View Source
